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molecular formula C15H10Cl2O B8294389 (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B8294389
M. Wt: 277.1 g/mol
InChI Key: ZAEJRVCUOPUWCC-UHFFFAOYSA-N
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Patent
US09447114B2

Procedure details

1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.38 g, 5 mmol), Zn dust (1.95 g, 30 mmol), NH4Cl (2.67 g, 50 mmol) were combined in MeOH (10 mL) and water (5 mL). The reaction was refluxed for 4 h, cooled to RT then filtered. The filtrate was concentrated to a residue which was purified by chromatography PE/EA (5:1) to give 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one (1.15 g, 83% yield) as a brown solid. MH+ 279 and TR=2.025 min.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=[O:18])[CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[CH:5]=[CH:6][CH:7]=1.[NH4+].[Cl-]>CO.O.[Zn]>[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=[O:18])[CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C=CC1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.95 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography PE/EA (5:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CCC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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